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molecular formula C12H14O5 B8542060 2-(3,4-Dimethoxyphenyl)-2-oxoethyl acetate

2-(3,4-Dimethoxyphenyl)-2-oxoethyl acetate

Cat. No. B8542060
M. Wt: 238.24 g/mol
InChI Key: NMBWGGWAZXDSNQ-UHFFFAOYSA-N
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Patent
US04054719

Procedure details

Following the procedure of Example 1,5 grams of 3,4-dimethoxyphenacyl bromide are reacted with 5 grams of acetic acid to obtain 3,4-dimethoxyphenacyl acetate, m.p. 82°-84° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:6](=[O:9])[CH2:7]Br.[C:15]([OH:18])(=[O:17])[CH3:16]>>[C:15]([O:18][CH2:7][C:6]([C:5]1[CH:10]=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:9])(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(CBr)=O)C=CC1OC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(=O)C1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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